molecular formula C9H13NO2 B14523876 N-(7-Oxocyclohept-1-en-1-yl)acetamide CAS No. 62372-80-9

N-(7-Oxocyclohept-1-en-1-yl)acetamide

Cat. No.: B14523876
CAS No.: 62372-80-9
M. Wt: 167.20 g/mol
InChI Key: DTZPIXMMAZJKBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Oxocyclohept-1-en-1-yl)acetamide typically involves the reaction of cycloheptanone with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(7-Oxocyclohept-1-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

N-(7-Oxocyclohept-1-en-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-Oxocyclohept-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(7-Oxocyclohept-1-en-1-yl)acetamide include other heterocyclic acetamides, such as:

  • N-(7-Hydroxynaphthalen-1-yl)acetamide
  • N-(2-(5-methoxyindol-3-yl)ethyl)acetamide
  • 2-Acetamidotropone

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and the exploration of new chemical reactions .

Properties

CAS No.

62372-80-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

N-(7-oxocyclohepten-1-yl)acetamide

InChI

InChI=1S/C9H13NO2/c1-7(11)10-8-5-3-2-4-6-9(8)12/h5H,2-4,6H2,1H3,(H,10,11)

InChI Key

DTZPIXMMAZJKBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCCCCC1=O

Origin of Product

United States

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